Bromodiethylborane
Description
Bromodiethylborane (Et₂BBr) is an organoboron compound featuring two ethyl groups and a bromine atom bonded to a boron center. Organoboron compounds, such as alkylboranes and haloboranes, are critical in organic synthesis, catalysis, and materials science due to their unique Lewis acidity and reactivity .
Bromodiethylborane likely serves as an electrophilic reagent, with the bromine atom enhancing its reactivity toward nucleophiles.
Properties
Molecular Formula |
C4H10BBr |
|---|---|
Molecular Weight |
148.84 g/mol |
IUPAC Name |
bromo(diethyl)borane |
InChI |
InChI=1S/C4H10BBr/c1-3-5(6)4-2/h3-4H2,1-2H3 |
InChI Key |
NRDRHLAEIODTGH-UHFFFAOYSA-N |
Canonical SMILES |
B(CC)(CC)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares Bromodiethylborane with structurally related boranes and carboranes, based on trends observed in the evidence:
Reactivity Trends
- Electrophilicity : Bromodiethylborane is less electrophilic than BBr₃ due to electron-donating ethyl groups but more reactive than triethylborane due to bromine's electron-withdrawing effect .
- Stability : Compared to carboranes (e.g., C₂B₁₀H₁₂), Bromodiethylborane is less thermally stable but more soluble in organic solvents, facilitating its use in solution-phase reactions .
- Its ethyl groups may enable selective alkylation reactions .
Physical Properties (Inferred)
| Property | Bromodiethylborane | Triethylborane | BBr₃ |
|---|---|---|---|
| Molecular Weight | ~151 g/mol | ~98 g/mol | ~250 g/mol |
| Boiling Point | Moderate (est.) | ~95°C | ~91°C |
| Density | Higher than B(Et)₃ | 0.69 g/cm³ | 2.65 g/cm³ |
Note: Data estimated based on analogous compounds due to lack of direct evidence.
Research Findings and Limitations
Key insights include:
- Materials Applications : Icosahedral carboranes (Brown et al., 1992) exhibit exceptional stability, contrasting with Bromodiethylborane's likely transient reactivity in organic synthesis .
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